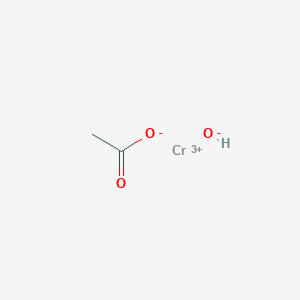
Chromium(3+);acetate;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(III) acetate hydroxide can be synthesized through the reaction of chromium(III) salts with alkali. One common method involves mixing an aqueous solution of a chromium(III) salt, such as chromium(III) chloride, with a strong base like sodium hydroxide . The resulting product is a violet solid that crystallizes as a triacontatetrahydrate (34 molecules of water of crystallization) .
Industrial Production Methods
Industrial production of chromium(III) acetate hydroxide typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s quality and consistency for various applications .
Chemical Reactions Analysis
Types of Reactions
Chromium(III) acetate hydroxide undergoes several types of chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under specific conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using suitable reducing agents.
Substitution: Ligand exchange reactions can occur, where acetate or hydroxide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like nitric acid, and reducing agents such as zinc . The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chromium(III) acetate hydroxide can produce chromium(VI) compounds, while reduction can yield chromium(II) compounds .
Scientific Research Applications
Chromium(III) acetate hydroxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of chromium(III) acetate hydroxide involves its interaction with molecular targets and pathways in biological systems. Chromium(III) is known to play a role in glucose and lipid metabolism by enhancing the action of insulin . It can form complexes with various biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Chromium(III) acetate hydroxide can be compared with other similar compounds, such as:
Chromium(III) acetate: Shares a similar structure but lacks the hydroxide ligands.
Chromium(II) acetate: Features a Cr-Cr quadruple bond and different oxidation state.
Chromium(III) hydroxide: Amphoteric compound that dissolves in both strong acids and bases.
Chromium(III) acetate hydroxide is unique due to its specific coordination environment and the presence of both acetate and hydroxide ligands, which contribute to its distinct chemical properties and applications .
Properties
Molecular Formula |
C2H4CrO3+ |
|---|---|
Molecular Weight |
128.05 g/mol |
IUPAC Name |
chromium(3+);acetate;hydroxide |
InChI |
InChI=1S/C2H4O2.Cr.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-2 |
InChI Key |
KNVBPUFDKSKOFA-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].[OH-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


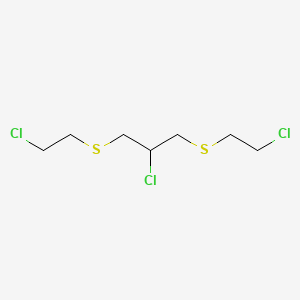
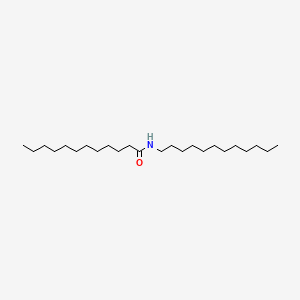
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
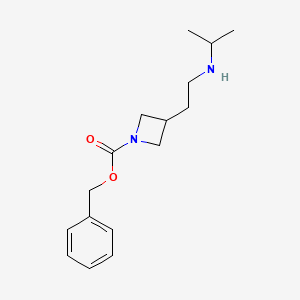
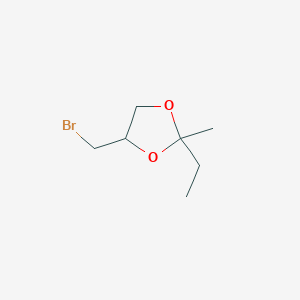

![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)

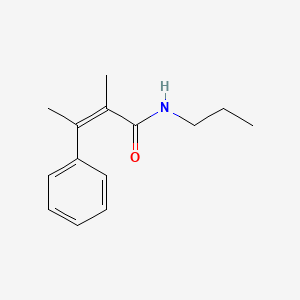
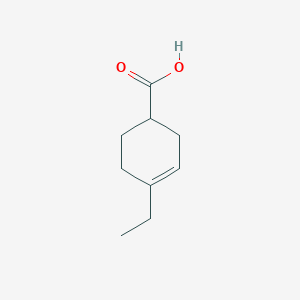
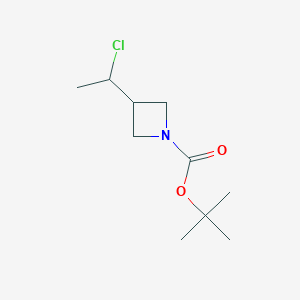
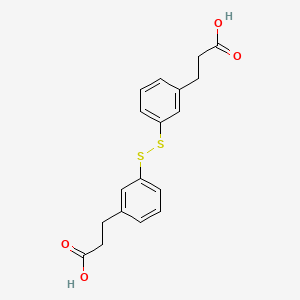

![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
